![molecular formula C17H27N5O2 B2534996 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 672934-48-4](/img/structure/B2534996.png)
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. These receptors are involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS2500 has been extensively studied for its potential use as a research tool in the field of pharmacology.
Mechanism of Action
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor with high affinity and prevents the binding of extracellular nucleotides, such as ATP and ADP. This prevents the activation of downstream signaling pathways that are mediated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium. By blocking the activity of the P2Y1 receptor, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In platelets, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione inhibits ADP-induced aggregation and secretion of granule contents. In smooth muscle cells, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione inhibits ATP-induced contraction. In neurons, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione inhibits the release of neurotransmitters, such as glutamate and acetylcholine. These effects are consistent with the known physiological roles of the P2Y1 receptor in these tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione as a research tool is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor without affecting other nucleotide receptors. 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione is also highly potent, which means that it can be used at low concentrations to achieve a maximal effect. However, one limitation of using 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione is that it is not a reversible antagonist. Once it binds to the receptor, it cannot be displaced by nucleotides. This means that the effects of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione are long-lasting and cannot be easily reversed.
Future Directions
For the use of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione include investigating its potential therapeutic applications in cancer and neurological disorders.
Synthesis Methods
The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione involves several steps. The first step is the preparation of 3-methylbutylamine, which is then reacted with 4-methylpiperidin-1-one to form the intermediate 3-methyl-7-(3-methylbutyl)-4-methylpiperidin-1-one. This intermediate is then reacted with 2,6-dioxopurine to form the final product, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione. The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been described in detail in several scientific publications.
Scientific Research Applications
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been used extensively as a research tool in the field of pharmacology. It is a selective antagonist of the P2Y1 receptor, which makes it useful for studying the physiological and pathological roles of this receptor in various tissues and organs. 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been used to study the role of P2Y1 receptors in platelet aggregation, smooth muscle contraction, and neurotransmitter release. It has also been used to investigate the potential therapeutic applications of P2Y1 receptor antagonists in various diseases, such as thrombosis, hypertension, and neuropathic pain.
properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)5-10-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-6-12(3)7-9-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDBNQADPFAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3-methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-3,7-dihydro-2H-purin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.